3-Amino-5-(2-hydroxyphenyl)benzoic acid

概要

説明

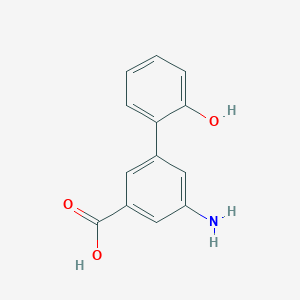

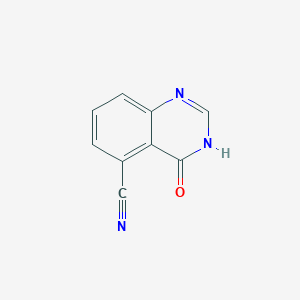

“3-Amino-5-(2-hydroxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261990-98-0 . Its molecular weight is 229.24 and its linear formula is C13H11NO3 . It is also known by the IUPAC name 5-amino-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11NO3/c14-10-6-8 (5-9 (7-10)13 (16)17)11-3-1-2-4-12 (11)15/h1-7,15H,14H2, (H,16,17) .

Chemical Reactions Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, involves the aminoshikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes, to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .

科学的研究の応用

Degradation and Environmental Impact

Advanced oxidation processes (AOPs) are used to degrade recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. By-products of these processes, such as hydroquinone and benzoic acid, highlight the complex interactions and potential environmental impacts of these degradation pathways. Understanding these mechanisms can aid in the development of more efficient and less harmful environmental remediation techniques (Qutob et al., 2022).

Biological Activity of Carboxylic Acids

Research on natural carboxylic acids, including benzoic acid derivatives, has shown significant biological activities such as antioxidant, antimicrobial, and cytotoxic effects. These findings are crucial for the development of new pharmaceuticals and understanding the role of these compounds in biological systems (Godlewska-Żyłkiewicz et al., 2020).

Pharmacological Properties

The pharmacological review of chlorogenic acid, a phenolic acid compound, has highlighted its diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These properties underscore the potential of 3-Amino-5-(2-hydroxyphenyl)benzoic acid derivatives in drug development and the need for further research to optimize their biological and pharmacological effects (Naveed et al., 2018).

Synthesis and Application

The synthesis and characterization of salicylic acid derivatives, including this compound, have been explored for their potential anti-inflammatory and analgesic activities. These studies provide a foundation for the development of alternative compounds to traditional NSAIDs, offering potential benefits in drug development and therapeutic applications (Tjahjono et al., 2022).

作用機序

Target of Action

Similar compounds such as para-aminobenzoic acid (paba) analogs have been shown to exert antibacterial activity against different strains including pseudomonas aeruginosa and staphylococcus aureus .

Mode of Action

For instance, PABA analogs can synergistically enhance the potency of certain antibiotics .

Biochemical Pathways

For example, PABA is a key compound in the synthesis of folic acid, which is crucial for DNA synthesis and repair .

Result of Action

Compounds with similar structures have been shown to exhibit antioxidant properties, as assessed by dpph radical scavenging activity and abts radical scavenging activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can significantly affect the action of similar compounds .

Safety and Hazards

The safety data sheet for benzoic acid, which may be similar to “3-Amino-5-(2-hydroxyphenyl)benzoic acid”, indicates that it can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

生化学分析

Biochemical Properties

3-Amino-5-(2-hydroxyphenyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins . These interactions are essential for the synthesis of these compounds, highlighting the importance of this compound in biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties have been assessed using in vitro methods such as DPPH radical scavenging activity and ABTS radical scavenging activity . These properties suggest that this compound can modulate oxidative stress in cells, thereby impacting cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to interact with enzymes involved in the biosynthesis of natural products . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its antioxidant properties can be assessed over time using various in vitro methods . These studies provide insights into the temporal dynamics of its effects on cells.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For instance, it is a precursor for the biosynthesis of phenolic antioxidants

特性

IUPAC Name |

3-amino-5-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKROOMAIQEIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688668 | |

| Record name | 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-98-0 | |

| Record name | 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)

![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046582.png)